molecular formula C23H24N2O4S B3466088 N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3466088
M. Wt: 424.5 g/mol
InChI Key: ARQWWFIPZCQDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BESG, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in studying various physiological and biochemical processes. In

Mechanism of Action

N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by selectively inhibiting specific enzymes and receptors. In the case of FAAH, this compound binds to the enzyme's active site, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can then exert their effects on various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity. This compound selectively inhibits specific enzymes and receptors, allowing for the study of specific physiological processes. Additionally, this compound can be synthesized in high purity, ensuring that the effects observed in experiments are due to the compound itself and not impurities.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be well-tolerated in animal models, its toxicity in humans has not been fully established. Additionally, this compound's specificity can be a limitation in some cases, as it may not allow for the study of broader physiological processes.

Future Directions

There are many potential future directions for the use of N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is the study of this compound's effects on other physiological processes beyond pain, inflammation, and anxiety. Additionally, this compound could be used in combination with other compounds to study their combined effects on physiological processes. Finally, further research is needed to establish the safety and toxicity of this compound in humans.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential use as a tool in studying various physiological and biochemical processes. Its specificity and ability to selectively inhibit specific enzymes and receptors make it a valuable tool in scientific research. Future research will likely continue to explore its potential uses and effects in various physiological processes.

Scientific Research Applications

N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research applications due to its ability to selectively inhibit specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the regulation of endocannabinoid signaling. This inhibition can be used to study the effects of endocannabinoids on various physiological processes such as pain, inflammation, and anxiety.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-29-21-15-13-20(14-16-21)25(30(27,28)22-11-7-4-8-12-22)18-23(26)24-17-19-9-5-3-6-10-19/h3-16H,2,17-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQWWFIPZCQDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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